molecular formula C10H10N2O2 B7784837 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol

Cat. No.: B7784837
M. Wt: 190.20 g/mol
InChI Key: KJVLKZPXUSFRSN-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol is a chemical compound that features a phenol group substituted with an aminomethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminomethylphenol with suitable reagents can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, use of metal catalysts, and controlled reaction environments are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the oxazole ring can yield various reduced derivatives .

Scientific Research Applications

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various biochemical pathways. The oxazole ring provides structural stability and can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(aminomethyl)-1,2-oxazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-6-14-12-10(8)7-1-3-9(13)4-2-7/h1-4,6,13H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVLKZPXUSFRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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